Isolysergol
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
478-93-3 |
|---|---|
Molecular Formula |
C16H18N2O |
Molecular Weight |
254.33 g/mol |
IUPAC Name |
[(6aR,9S)-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinolin-9-yl]methanol |
InChI |
InChI=1S/C16H18N2O/c1-18-8-10(9-19)5-13-12-3-2-4-14-16(12)11(7-17-14)6-15(13)18/h2-5,7,10,15,17,19H,6,8-9H2,1H3/t10-,15+/m0/s1 |
InChI Key |
BIXJFIJYBLJTMK-ZUZCIYMTSA-N |
SMILES |
CN1CC(C=C2C1CC3=CNC4=CC=CC2=C34)CO |
Isomeric SMILES |
CN1C[C@H](C=C2[C@H]1CC3=CNC4=CC=CC2=C34)CO |
Canonical SMILES |
CN1CC(C=C2C1CC3=CNC4=CC=CC2=C34)CO |
Other CAS No. |
478-93-3 |
Synonyms |
9,10-Didehydro-6-methylergoline-8b-methanol isolysergol lysergol lysergol, (8alpha)-isome |
Origin of Product |
United States |
Biosynthetic Pathways and Natural Occurrence of Isolysergol
Overview of Ergot Alkaloid Biosynthesis
Ergot alkaloids are a diverse group of nitrogen-containing indole (B1671886) alkaloids characterized by a common tetracyclic ergoline (B1233604) ring system nih.govrsc.orgresearchgate.netresearchgate.netrsc.org. This core structure serves as the foundation for a wide array of bioactive compounds, including clavines, lysergic acid amides, and ergopeptines nih.govrsc.orgresearchgate.net. The biosynthesis of these alkaloids is a complex, multi-step process that begins with readily available primary metabolites and proceeds through a series of enzymatic transformations. The primary producers of ergot alkaloids are fungi belonging to the phylum Ascomycota, with prominent genera including Claviceps, Epichloë, Penicillium, and Aspergillus nih.govrsc.orgresearchgate.net. While Claviceps purpurea is the most historically recognized producer, other fungi within the Clavicipitaceae family, as well as species in the Aspergillaceae and Arthrodermataceae families, also synthesize these compounds nih.gov. Ergot alkaloids are also found in certain plant families, such as Convolvulaceae and Poaceae, often due to the presence of associated Clavicipitaceous fungi nih.govresearchgate.netrsc.org. The initial steps of ergot alkaloid biosynthesis are largely conserved across these diverse fungal producers, leading to common intermediates like chanoclavine-I aldehyde rsc.orgrsc.orgmdpi.com.
Role of L-Tryptophan and Dimethylallyl Diphosphate (B83284) in Initial Biosynthetic Steps
The ergoline ring scaffold, the fundamental structure of isolysergol and other ergot alkaloids, is biosynthesized from two key precursors: L-tryptophan and dimethylallyl diphosphate (DMAPP) nih.govrsc.orgrsc.org. L-tryptophan, an essential amino acid, provides the indole nucleus, which forms rings A and B of the ergoline structure rsc.orgrsc.org. DMAPP, derived from the mevalonate (B85504) pathway, supplies the prenyl (isoprene) unit that contributes to the formation of rings C and D through cyclization reactions rsc.orgrsc.org. The initial and often rate-limiting step in this pathway involves the prenylation of L-tryptophan by DMAPP, catalyzed by an enzyme known as tryptophan dimethylallyltransferase (DMATS) rsc.orgrsc.orgnih.gov. This enzymatic condensation yields 4-(γ, γ-dimethylallyl)tryptophan (DMAT) rsc.orgrsc.orgnih.gov.
Enzymology of Ergot Alkaloid Biosynthesis (e.g., DmaW)
The enzymatic machinery responsible for ergot alkaloid biosynthesis is complex, with several key enzymes identified. The first committed step is catalyzed by Tryptophan dimethylallyltransferase (DMATS) , encoded by genes such as dmaW in Claviceps species or fgaPT2 in Aspergillus fumigatus nih.govnih.govuniprot.orgcore.ac.uk. This enzyme catalyzes the prenylation of L-tryptophan with DMAPP to form DMAT nih.govuniprot.org. DMATS is typically a homodimeric protein and its structure belongs to a prenyltransferase barrel fold nih.gov. Following DMAT formation, subsequent steps involve N-methylation of DMAT, catalyzed by methyltransferases like EasF or IfgB, yielding N-methyl-DMAT uniprot.orguniprot.org. Further transformations involve oxidoreductases (e.g., EasE, IfgC) and catalases (e.g., EasC, IfgD) to convert N-methyl-DMAT into chanoclavine-I, which is then oxidized by enzymes like EasD or IfgE to produce chanoclavine-I aldehyde uniprot.orguniprot.orgsemanticscholar.org. Chanoclavine-I aldehyde represents a crucial branch point intermediate from which various ergot alkaloid classes diverge rsc.orgrsc.orgmdpi.com.
| Enzyme Name | Gene Name(s) (Examples) | Primary Function | Example Producer Organism(s) |
| Tryptophan dimethylallyltransferase | dmaW, fgaPT2, ifgA | Catalyzes the prenylation of L-tryptophan with DMAPP to form 4-(γ, γ-dimethylallyl)tryptophan (DMAT) | Claviceps purpurea, A. fumigatus, P. roqueforti |
| Methyltransferase | easF, ifgB | Methylates DMAT to form N-Me-DMAT (4-dimethylallyl-L-abrine). | A. fumigatus, P. roqueforti |
| Oxidoreductase | easE, ifgC | Involved in the conversion of N-Me-DMAT to chanoclavine-I. | A. fumigatus, P. roqueforti |
| Catalase | easC, ifgD | Involved in the conversion of N-Me-DMAT to chanoclavine-I. | A. fumigatus, P. roqueforti |
| Chanoclavine-I oxidase | easD, ifgE | Oxidizes chanoclavine-I to chanoclavine-I aldehyde, a key intermediate. | A. fumigatus, P. roqueforti |
Heterologous Reconstitution of Biosynthetic Pathways for Scalable Access
The complexity and often low yields of ergot alkaloids from natural sources present challenges for large-scale production. To overcome these limitations, researchers have employed heterologous expression systems to reconstitute portions of the ergot alkaloid biosynthetic pathway nih.govrsc.orgmdpi.comsemanticscholar.org. By introducing genes encoding key enzymes, such as those involved in the early steps leading to chanoclavine-I aldehyde, into well-characterized host organisms like Saccharomyces cerevisiae (yeast) or Aspergillus nidulans, scientists can study gene function and explore scalable production methods nih.govrsc.orgmdpi.comsemanticscholar.org. For instance, the genes dmaW, easF, easE, and easC from A. fumigatus have been successfully expressed in A. nidulans to partially reconstitute the pathway, demonstrating the potential of synthetic biology approaches for accessing these valuable compounds mdpi.comsemanticscholar.org. This strategy is particularly powerful for investigating pathways from fungi that are difficult to culture or manipulate rsc.org.
Natural Isolation of this compound
This compound is an alkaloid belonging to the ergoline family, characterized by its specific stereochemistry at the C-8 position compared to lysergol (B1675761) hmdb.canih.govnih.govnih.gov. It is typically found as a minor constituent in the natural products of its producing organisms hmdb.canih.gov. Historically, this compound was first isolated and identified from ergot in 1966 by Stig Agurell karger.com. Its presence has been confirmed in various fungal and plant species, often in conjunction with other ergot alkaloids.
Fungal Sources (e.g., Claviceps purpurea and Clavicipitaceous fungi)
Fungi of the genus Claviceps are renowned producers of a vast array of ergot alkaloids, and this compound is among these compounds hmdb.canih.govmdma.ch. Specifically, this compound has been reported in Claviceps fusiformis nih.gov. Claviceps purpurea, the archetypal ergot fungus, is a significant source of many ergot alkaloids, including those that share biosynthetic precursors with this compound nih.govgoogle.comwipo.int. The Clavicipitaceae family, which includes Claviceps and related genera like Epichloë, are central to the natural distribution of ergoline alkaloids nih.govresearchgate.netrsc.org.
Plant Sources (e.g., Argyreia nervosa) and Associated Endophytic Fungi
This compound has also been identified in plants belonging to the morning glory family (Convolvulaceae) researchgate.nethmdb.ca. A notable example is Argyreia nervosa, commonly known as Hawaiian baby woodrose, whose seeds are a known source of various ergoline alkaloids hmdb.canih.govmaps.orgrivm.nlniscpr.res.inwikipedia.org. This compound has been detected in the seeds of Argyreia nervosa, often in conjunction with lysergol and other related compounds, and has been identified through chromatographic methods maps.orgwikipedia.org. The presence of these alkaloids in plants like Argyreia nervosa is often attributed to symbiotic relationships with Clavicipitaceous fungi that colonize the plant tissues researchgate.netrsc.orgwikipedia.org.
Structural Elucidation and Advanced Spectroscopic Analysis of Isolysergol
Methodologies for Molecular Structure Determination
The determination of isolysergol's molecular structure is primarily achieved through a combination of spectroscopic methods. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the cornerstones of this process. mdpi.comresearchgate.netresearchgate.net High-performance liquid chromatography (HPLC) is often used for the separation and purification of this compound from mixtures, ensuring that the sample analyzed is pure. mdpi.comnih.gov In some cases, single-crystal X-ray diffraction can provide the most definitive three-dimensional structure, although obtaining suitable crystals can be a challenge. acs.org The collective data from these techniques provide a comprehensive picture of the molecule's atomic arrangement and stereoconfiguration.
Application of Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation of this compound, offering detailed insights into the carbon-hydrogen framework. nih.govarkat-usa.org
1D NMR (¹H, ¹³C) for Structural Assignment
One-dimensional NMR experiments, specifically proton (¹H) and carbon-13 (¹³C) NMR, are fundamental for assigning the basic structure of this compound. mdpi.comresearchgate.netacs.org The ¹H NMR spectrum reveals the chemical environment of each proton, its multiplicity (splitting pattern), and through integration, the number of protons in a given signal. nih.gov The ¹³C NMR spectrum provides information on the number of non-equivalent carbon atoms in the molecule. nih.govarkat-usa.org The chemical shifts in both spectra are indicative of the electronic environment of the nuclei, allowing for the initial assignment of protons and carbons to specific positions within the ergoline (B1233604) ring system. mdpi.com
2D NMR Techniques for Proton-Proton and Proton-Carbon Correlations
Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the complex ¹H and ¹³C NMR spectra of this compound. researchgate.net Techniques such as Correlation Spectroscopy (COSY) establish proton-proton (¹H-¹H) coupling networks, identifying adjacent protons within the molecule. nih.govlibretexts.org Heteronuclear Single Quantum Coherence (HSQC) spectroscopy correlates directly bonded proton and carbon atoms, linking the ¹H and ¹³C assignments. nih.gov Furthermore, the Heteronuclear Multiple Bond Correlation (HMBC) experiment reveals longer-range correlations (typically over two to three bonds) between protons and carbons, which is instrumental in piecing together the entire molecular structure by connecting different spin systems. mdpi.comnih.gov
Advanced NMR for Chiral Information and Stereoisomer Differentiation
Distinguishing this compound from its stereoisomers, such as lysergol (B1675761), is a critical analytical challenge. Advanced NMR techniques are employed to determine the relative stereochemistry of the chiral centers. The Nuclear Overhauser Effect (NOE) is a key phenomenon exploited in 2D NOESY (Nuclear Overhauser Effect Spectroscopy) experiments. arkat-usa.org NOESY reveals through-space proximity of protons, providing crucial information about the 3D arrangement of atoms and allowing for the differentiation between epimers at the C-8 position, which distinguishes this compound from lysergol. arkat-usa.orgnih.gov Chiral High-Performance Liquid Chromatography (chiral HPLC) is also a powerful technique used alongside NMR to determine the enantiomeric excess (ee) of a synthesized sample of this compound. nih.gov
Mass Spectrometry (MS) for Molecular Mass and Fragmentation Analysis
Mass spectrometry (MS) is a vital analytical technique that provides two key pieces of information for the structural elucidation of this compound: its precise molecular mass and its fragmentation pattern. mdpi.comresearchgate.netresearchgate.net High-resolution mass spectrometry (HRMS) can determine the molecular formula of a compound with high accuracy by measuring its exact mass. acs.orgarkat-usa.org
Tandem mass spectrometry (MS/MS) is used to study the fragmentation of the protonated molecule [M+H]⁺. nih.govnationalmaglab.org In this technique, the parent ion is selected and then fragmented by collision-induced dissociation (CID). The resulting fragment ions provide valuable structural information. For clavine-type alkaloids like this compound, the fragmentation patterns are distinct from those of peptide ergot alkaloids. oregonstate.edunih.gov Common fragmentation pathways for ergoline alkaloids have been studied, and the specific fragments observed for this compound can help to confirm its identity and distinguish it from other related alkaloids. oregonstate.eduresearchgate.net
Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Analysis
Ultraviolet-visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for analyzing compounds with chromophores. mdpi.comazooptics.comnumberanalytics.com The ergoline ring system present in this compound acts as a chromophore, absorbing UV light at specific wavelengths. nih.gov The UV-Vis spectrum of this compound typically shows characteristic absorption maxima. acs.org While the UV spectrum alone is not sufficient for complete structure determination, it serves as a useful fingerprint for the ergoline structure and can be used in conjunction with other spectroscopic data for identification purposes. mdpi.comnih.gov The choice of solvent can influence the absorption maxima, so it is an important parameter to consider during analysis. sigmaaldrich.com
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is an analytical technique that identifies functional groups within a molecule by measuring the absorption of infrared radiation. upi.edu When a molecule is exposed to infrared radiation, its covalent bonds vibrate at specific frequencies, leading to the absorption of radiation at those frequencies. upi.eduspecac.com An IR spectrum plots the intensity of this absorption (or transmittance) against the wavenumber (in cm⁻¹), creating a unique spectral "fingerprint" that reveals the molecule's functional groups. specac.comwiley.com
The structure of this compound contains several key functional groups that produce characteristic absorption bands in an IR spectrum. These include the hydroxyl (-OH) group, the indole (B1671886) N-H bond, carbon-carbon double bonds (C=C) within the aromatic and D-ring systems, and various carbon-hydrogen (C-H) bonds.
The expected IR absorption bands for this compound are based on established group frequencies:
O-H Stretching: The alcohol's hydroxyl group is expected to produce a strong and characteristically broad absorption band in the region of 3400–3300 cm⁻¹. libretexts.org The broadness of this peak is due to intermolecular hydrogen bonding.
N-H Stretching: The indole ring contains a secondary amine (N-H) group, which typically shows a moderate absorption band around 3500-3300 cm⁻¹. specac.com
C-H Stretching: Absorptions from C-H stretching vibrations are also anticipated. The aromatic C-H bonds of the indole ring and the vinylic C-H bond of the D-ring are expected to absorb at wavenumbers slightly above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹). vscht.cz In contrast, the aliphatic (sp³ hybridized) C-H bonds in the ergoline structure will show medium to strong stretching bands just below 3000 cm⁻¹ (typically 2960–2850 cm⁻¹). libretexts.orglibretexts.org
C=C Stretching: The carbon-carbon double bond in the D-ring and the aromatic C=C bonds of the indole ring will produce medium-intensity absorption bands in the 1680-1450 cm⁻¹ region. libretexts.org Aromatic hydrocarbons typically show several bands in the 1600-1450 cm⁻¹ range. vscht.cz
While a detailed interpretation requires analyzing the complex "fingerprint region" (below 1500 cm⁻¹), these primary group frequencies are instrumental in confirming the presence of this compound's core structural features. libretexts.orglibretexts.org
Table 1: Predicted Infrared (IR) Absorption Frequencies for this compound This table is interactive. Click on the headers to sort the data.
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Alcohol O-H | Stretching | 3400–3300 | Strong, Broad |
| Indole N-H | Stretching | 3500–3300 | Moderate |
| Aromatic/Vinylic C-H | Stretching | 3100–3000 | Medium-Weak |
| Aliphatic C-H | Stretching | 2960–2850 | Strong-Medium |
| Aromatic/Alkene C=C | Stretching | 1680–1450 | Medium-Weak |
Chromatographic Techniques for Isolation and Purification
Chromatography is a fundamental laboratory technique for the separation, identification, and purification of the components of a mixture. openaccessjournals.com For complex molecules like this compound, chromatographic methods are indispensable, particularly for isolating it from synthesis reaction mixtures and separating it from its stereoisomers.
High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used to separate, identify, and quantify compounds in a liquid sample. specificpolymers.comthermofisher.com The separation is achieved by passing a pressurized liquid solvent containing the sample mixture (the mobile phase) through a column filled with a solid adsorbent material (the stationary phase). thermofisher.com Compounds separate based on their differing interactions with the stationary phase. thermofisher.com
Reversed-phase HPLC (RP-HPLC) is a commonly employed mode for the analysis of ergot alkaloids. In RP-HPLC, the stationary phase is nonpolar (e.g., C18-silica), and the mobile phase is a polar solvent mixture, such as methanol (B129727) or acetonitrile (B52724) and water. researchgate.net For instance, a validated RP-HPLC-UV method for lysergol, a diastereomer of this compound, utilized a C18 column with a mobile phase of methanol and 0.5% v/v acetic acid (70:30 v/v). researchgate.net Another study on related lysergic acid amides used a C18 column with a mobile phase of a phosphate (B84403) buffer (pH 6.5) and methanol (60:40), with UV detection at 309 nm. maps.org These methods highlight the utility of RP-HPLC for the analytical characterization of the ergoline core.
Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, utilizing columns packed with smaller particles (typically sub-2 µm) and operating at much higher pressures than traditional HPLC. ijpcbs.comcreative-proteomics.comresearchgate.net This results in dramatically increased resolution, sensitivity, and speed of analysis. ijpcbs.comcreative-proteomics.com UPLC systems can shorten analysis times from minutes to seconds while improving separation quality. researchgate.net The principles of UPLC can be used to rapidly develop analytical separations that are then transferred to the preparative scale for purification. chromatographyonline.com By using stationary phases with the same chemistry but different particle sizes for analytical UPLC and preparative HPLC, the selectivity of the separation is maintained, allowing for efficient scale-up. chromatographyonline.com
Table 2: Example Chromatographic Conditions for Ergoline Alkaloid Analysis This table is interactive. Click on the headers to sort the data.
| Technique | Analyte(s) | Column | Mobile Phase | Detection | Reference |
|---|---|---|---|---|---|
| RP-HPLC | Lysergol | Eurosphere C18 (250 x 4.0 mm, 5 µm) | Methanol / 0.5% Acetic Acid (70:30) | UV | researchgate.net |
| HPLC | LSD and related amides | Supelcosil LC-18 (25 cm x 4.6 mm, 5 µm) | Phosphate Buffer (pH 6.5) / Methanol (60:40) | UV (309 nm) | maps.org |
This compound possesses chiral centers, meaning it can exist as non-superimposable mirror images called enantiomers ((+)-isolysergol and (-)-isolysergol). thieme-connect.comnih.gov Since enantiomers often have different biological activities, their separation is crucial. sygnaturediscovery.com Chemical syntheses of this compound often produce a racemic mixture, which is an equal mixture of both enantiomers. thieme-connect.com
Chiral chromatography is the most widely used method for separating enantiomers. sygnaturediscovery.comchiralpedia.com This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, causing them to travel through the column at different rates and thus be separated. chiralpedia.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are versatile and widely used for this purpose. chiralpedia.comsigmaaldrich.com
Research on the synthesis of ergot alkaloids explicitly documents the use of chiral HPLC to resolve racemic (±)-isolysergol to isolate the pure enantiomers. thieme-connect.com Furthermore, chiral HPLC is the standard method for determining the enantiomeric purity or enantiomeric excess (ee) of a synthesized chiral compound. nih.gov For example, in an enantioselective synthesis of (+)-isolysergol, its enantiomeric excess was confirmed to be 85% by analysis on a chiral HPLC column and comparison with the racemic standard. nih.gov The separation of enantiomers can also be achieved by first converting them into diastereomers using a chiral derivatizing agent, which can then be separated on a standard (achiral) HPLC column. sigmaaldrich.comtcichemicals.com However, direct separation on a CSP is often the preferred approach. sigmaaldrich.com
Theoretical and Computational Studies on Isolysergol
Quantum Chemical Calculations (e.g., DFT methods)
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are foundational for predicting and understanding molecular characteristics.
DFT calculations have been utilized to optimize the geometry of Isolysergol and related ergoline (B1233604) structures, providing a basis for understanding their stability and electronic properties researchgate.netresearchgate.net. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, and the resulting HOMO-LUMO gap, are critical parameters that offer insights into a molecule's electronic structure, stability, and potential reactivity chemrxiv.orgwuxibiology.com. While specific numerical HOMO-LUMO values for this compound are not extensively detailed in the provided literature, studies on ergoline derivatives indicate that the HOMO-LUMO gap is considered in assessing molecular stability and predicting reactivity pathways during synthetic transformations researchgate.netresearchgate.net. Computational methods are employed to analyze the distribution of electron density and frontier orbitals, which are crucial for understanding chemical transformations and interactions wuxibiology.com.
The accurate prediction of spectroscopic parameters, such as ¹³C NMR chemical shifts, is a key application of computational chemistry. Techniques like HOSE-code-based prediction and decision-tree-based quantitative structure-property relationship (QSPR) modeling are employed to generate predicted NMR spectra chemaxon.comnmrdb.org. These methods involve analyzing the chemical environment of each atom within the molecule to calculate theoretical chemical shifts that can be compared with experimental data. While specific ¹³C NMR shift predictions for this compound are not explicitly detailed in the provided snippets, these computational tools are standard in the field for verifying molecular structures and elucidating spectral data, suggesting their potential applicability to this compound ariessys.com.
Molecular Modeling and Conformation Analysis
Molecular modeling and conformation analysis are vital for understanding the three-dimensional structure and preferred spatial arrangements of molecules like this compound. Studies have utilized quantum mechanics calculations and molecular dynamics (MD) simulations to explore the molecular features of this compound and its stereoisomers utupub.fi. These analyses help identify stable conformers and understand how subtle structural differences might influence biological activity. Conformational analysis of related ergoline structures has also been performed, examining the flexibility and preferred orientations of different parts of the molecule, such as the D ring core.ac.uk.
Simulation of Reactivity Behavior
The simulation of reactivity behavior is often explored within the context of synthetic chemistry. DFT calculations have been employed to understand reaction mechanisms and stereoselectivity in the synthesis of this compound and related compounds researchgate.netresearchgate.netresearchgate.netrsc.orgacs.org. By modeling transition states and reaction pathways, researchers can predict the feasibility and outcome of chemical transformations. For instance, DFT has been used to analyze the nucleophilic attack in catalytic reactions, providing insights into reaction rates and selectivity researchgate.netresearchgate.net. The HOMO-LUMO energy difference is also considered a factor in predicting a molecule's reactivity wuxibiology.com.
Computational Approaches to Ligand-Receptor Interactions (e.g., Molecular Dynamics Simulations, Docking Studies)
A significant area of computational research for this compound involves its interactions with biological targets, particularly serotonin (B10506) receptors (5-HT receptors). Docking studies have been performed to predict the binding modes and affinities of this compound and its stereoisomers to various 5-HT receptor subtypes utupub.finih.govnih.govacs.org. These studies suggest that certain conformations of this compound exhibit promising docking scores, indicating potential binding to these receptors utupub.fi. Molecular dynamics simulations complement docking by providing insights into the dynamic behavior of the ligand-receptor complex over time, revealing how water molecules or specific amino acid residues might influence binding utupub.fi. Research indicates that the stereochemistry of this compound significantly impacts its binding affinities and potential functional activities at different serotonin receptor subtypes, with some isomers showing higher potency for specific receptors like 5-HT1A utupub.finih.govnih.govacs.org.
Data Tables
To summarize the computational findings related to this compound's interactions with serotonin receptors:
| Receptor Subtype | Computational Method Used | Key Findings Related to this compound | Reference(s) |
| 5-HT1A | Docking, Molecular Dynamics | Potent agonist activity for (−)-isolysergol; (+)-isolysergol and (+)-lysergol also show high affinity. | utupub.finih.govacs.org |
| 5-HT2A | Docking, Molecular Dynamics | (+)-Lysergol is very potent; (+)-isolysergol lacks potency. | utupub.finih.govacs.org |
| 5-HT2B | Docking, Molecular Dynamics | (+)-Isolysergol lacks potency. | utupub.finih.govacs.org |
| 5-HT2C | Docking, Molecular Dynamics | Potent agonist activity for (+)-lysergol and (+)-isolysergol; (−)-isolysergol shows moderate to high potency. | utupub.finih.govacs.org |
Note: Specific numerical values for binding affinities (e.g., Ki, EC50) or detailed HOMO/LUMO energies for this compound were not consistently reported across all studies in a manner suitable for direct tabular presentation without further context or experimental validation. The table above summarizes the qualitative findings from computational interaction studies.
Compound List
this compound
Lysergic acid
Ergoline alkaloids
Serotonin (5-HT) receptors
LSD (Lysergic acid diethylamide)
Elymoclavine
Dihydrolysergol
Costaclavine
Agroclavine
Chanoclavine I
Isopenniclavine
Penniclavine
Ergometrine
Ergometrinine
Ergotamine
Ergosine
Ergotoxin
Ergocryptine
Ergocristine
Ergovaline
Nicergoline
Bromocriptine
Lisuride
Terguride
Cycloclavines
In Vitro Biological Activity and Structure Activity Relationship Sar Studies of Isolysergol
Receptor Binding Affinity and Agonism Studies
Recent pharmacological research has focused on understanding the interaction of isolysergol and its stereoisomers with various central nervous system receptors. These in vitro studies are crucial for elucidating the compound's potential biological effects and for guiding the development of more selective therapeutic agents.
This compound and its stereoisomers have been evaluated for their binding affinity at several human serotonin (B10506) receptor subtypes. researchgate.net Studies have shown that the stereochemical configuration of this compound significantly influences its ability to bind to these receptors. Specifically, (+)-isolysergol demonstrates high affinity for certain 5-HT receptors, whereas its enantiomer, (−)-isolysergol, generally exhibits poor binding. nih.govutupub.fi
Systematic investigations have profiled the binding of this compound stereoisomers against a panel of serotonin receptors, primarily 5-HT1A, 5-HT2A, 5-HT2B, and 5-HT2C. researchgate.netnih.gov The (+)-isomer of this compound, along with its structural isomer (+)-lysergol, shows excellent affinity for the 5-HT1A, 2A, and 2C receptors. nih.gov In contrast, (−)-isolysergol is noted for its significantly reduced affinity across these subtypes. nih.govutupub.fi For instance, at a concentration of 100 nM, (−)-isomers of both lysergol (B1675761) and this compound bind poorly to these receptors. utupub.fi One study noted that this compound, as a C-8-S-isomer, binds with high potency to four 5-HT receptor subtypes, similar to its C-8-R-isomer counterpart, provided the d-configuration at the C5 position is present to ensure sufficient potency. researchgate.net
Table 1: Receptor Binding Profile of this compound Stereoisomers This table is interactive. You can sort and filter the data.
| Compound | Receptor Subtype | Binding Affinity/Activity | Notes |
|---|---|---|---|
| (+)-Isolysergol | 5-HT1A | High Affinity | Strong agonistic activity. acs.org |
| 5-HT2A | High Affinity | Lacks significant agonism. nih.govutupub.fi | |
| 5-HT2B | High Affinity | Lacks significant agonism. nih.govutupub.fi | |
| 5-HT2C | Moderate to High Potency | Strong agonistic activity. acs.org | |
| (-)-Isolysergol | 5-HT1A | Low Affinity | Potent agonist despite low affinity. acs.org |
| 5-HT2A | Low Affinity/Poor Binding | Inactive at this receptor. utupub.fiacs.org | |
| 5-HT2B | Low Affinity/Poor Binding | Inactive at this receptor. utupub.fiacs.org | |
| 5-HT2C | Low Affinity/Poor Binding | Inactive at this receptor. utupub.fiacs.org |
Beyond simple binding, functional assays have been conducted to determine whether this compound acts as an agonist at these receptors. researchgate.netnih.gov These studies reveal a distinct profile of functional selectivity. (+)-Isolysergol demonstrates strong agonistic activity at 5-HT1A and 5-HT2C receptors. researchgate.netacs.org Its activation of the 5-HT1A receptor is comparable to that of (+)-lysergol. nih.gov
Crucially, despite having a high binding affinity for 5-HT2A and 5-HT2B receptors, (+)-isolysergol shows little to no agonist activity at these sites. nih.govutupub.fi This is significant because the 5-HT2A receptor is associated with hallucinogenic effects, and the 5-HT2B receptor is linked to cardiotoxicity. researchgate.net The lack of activation at these specific receptors suggests that (+)-isolysergol may be a non-hallucinogenic compound. researchgate.netnih.gov This promising profile, characterized by strong activation of mood-regulating receptors (5-HT1A and 5-HT2C) and poor activation of receptors linked to adverse effects, highlights its potential as a selective modulator. researchgate.net The configuration at the C(8) position appears to be more critical for agonism at the 5-HT2C receptor than at the 5-HT1A receptor. nih.gov
Research has expanded to investigate this compound's interactions with receptors beyond the serotonin system. Computational and in vitro studies have explored its binding to Tropomyosin receptor kinase B (TrkB) and adrenergic receptors.
Docking studies suggest that both (+)- and (−)-isomers of this compound exhibit comparable binding to TrkB receptors. utupub.fi This is noteworthy because TrkB, activated by Brain-Derived Neurotrophic Factor (BDNF), is implicated in neuroplasticity, and its activation is a target for antidepressant therapies. utupub.fifrontiersin.org This suggests a potential mechanism of action for this compound stereoisomers that is distinct from their serotonin receptor activity. utupub.fi
Additionally, studies on related ergoline (B1233604) structures indicate potential interactions with adrenergic receptors. One report highlighted that 8-alpha-ergoline, a stereoisomer, demonstrates high affinity for α1 and α2 adrenergic receptors. researchgate.net Other ergot alkaloids, such as bromocriptine, are known to act as antagonists at α2A, α2B, and α2C adrenoreceptors. nih.gov
Stereoisomer-Specific Binding and Activity Profiles
The biological activity of this compound is highly dependent on its stereochemistry. The two enantiomers, (+)-isolysergol and (−)-isolysergol, exhibit markedly different interactions with CNS receptors, a phenomenon known as enantioselectivity. nih.govutupub.fi
A consistent finding across multiple studies is the superior binding and activity of (+)-isolysergol compared to its (−)-enantiomer at serotonin receptors. nih.govutupub.fi The (+)-isomer shows robust, partial agonism at 5-HT1A and 5-HT2C receptors, while the (−)-isomer is largely inactive at the studied 5-HT receptors. utupub.fiacs.org For example, while (+)-isolysergol has strong agonist effects at 5-HT1A and 5-HT2C receptors, (−)-isolysergol is inactive at the 5-HT2C receptor. acs.org
Table 2: Comparative Activity of this compound Enantiomers at Serotonin Receptors This table is interactive. You can sort and filter the data.
| Feature | (+)-Isolysergol | (−)-Isolysergol |
|---|---|---|
| 5-HT1A Activity | Strong Agonist acs.org | Potent Agonist acs.org |
| 5-HT2A Activity | High affinity, but no significant agonism nih.govutupub.fi | Poor binding, inactive utupub.fiacs.org |
| 5-HT2B Activity | High affinity, but no significant agonism nih.govutupub.fi | Poor binding, inactive utupub.fiacs.org |
| 5-HT2C Activity | Strong Agonist acs.org | Poor binding, inactive utupub.fiacs.org |
| General 5-HTR Binding | High affinity for several subtypes nih.govresearchgate.net | Poor binding affinity utupub.fi |
| TrkB Receptor Binding | Comparable binding to (-)-isomer utupub.fi | Comparable binding to (+)-isomer utupub.fi |
The differential effects of the this compound enantiomers underscore the high degree of stereospecificity and enantioselectivity in their receptor interactions. nih.govutupub.fi Computational docking studies have revealed a clear preference for (+)-isomers across all studied 5-HT receptors. utupub.fi The molecular structure and the specific orientation of functional groups in the (+)-enantiomer allow for more favorable interactions within the receptor's binding pocket compared to the (−)-enantiomer. utupub.fi
This enantioselectivity is a critical aspect of this compound's pharmacology. The ability to separate the activities of the two isomers through asymmetric synthesis allows for the investigation of each one's specific biological profile. researchgate.netnih.gov The finding that the desired agonist activity at 5-HT1A and 5-HT2C receptors resides in the (+)-isomer, while the same isomer lacks activity at the 5-HT2A and 5-HT2B receptors, is a clear demonstration of this principle. researchgate.netutupub.fi This stereospecificity highlights opportunities for designing future ligands with improved selectivity and therapeutic potential. nih.gov
Structure-Activity Relationship (SAR) Investigations of this compound
The relationship between the chemical structure of this compound and its biological activity is a critical area of research, providing insights into how modifications to its molecular framework influence its interaction with various receptors.
Impact of Structural Modifications on In Vitro Receptor Activity
The specific stereochemistry of this compound and its derivatives plays a pivotal role in their affinity and activity at serotonin receptors. Studies have demonstrated that the stereoisomers of lysergol and this compound exhibit distinct binding affinities and functional activities. utupub.fi For instance, the (+)-isomers of both lysergol and this compound generally show significantly better binding affinity for 5-HT receptor subtypes compared to their (−)-isomer counterparts. utupub.fi Specifically, (+)-isolysergol demonstrates high affinity for 5-HT₁A, 5-HT₂A, and 5-HT₂B receptors. nih.gov However, despite its high affinity, (+)-isolysergol shows no significant agonism at 5-HT₂A and 5-HT₂B receptors, which are associated with hallucinogenic and cardiovascular side effects, respectively. utupub.finih.gov This suggests that (+)-isolysergol may act as an antagonist at these receptors. nih.gov In contrast, (+)-isomers exhibit partial agonism at 5-HT₁A and 5-HT₂C receptors. utupub.fi The (−)-isomers, on the other hand, bind poorly to these receptors and show no significant agonist activity. utupub.fi
The orientation of the C8 substituent is a key determinant of pharmacological activity. In this compound, the C8 substituent is in the alpha position (C-8-S-isomer). researchgate.net Recent radioligand studies have shown that this compound binds with high potency to four 5-HT receptor subtypes, with a potency similar to its C-8-R-isomer, lysergol. researchgate.net This highlights the importance of the C5 configuration, which must be in the d configuration for sufficient potency. researchgate.net
Structural modifications, such as N1-alkylation or O-acylation, have been explored to modulate the activity of clavine alkaloids. nih.gov For example, N1-isopropylation can increase affinity and specificity for 5-HT receptors. nih.gov However, in the case of lysergol derivatives, the introduction of an isopropyl substituent at the N(1) position did not enhance 5-HT₂A receptor affinity. nih.gov These derivatives did, however, show high specificity for 5-HT₂A receptors over α1-adrenergic receptors. nih.gov
Exploring Analogues and Derivatives to Modulate Activity Profiles
The synthesis of various analogues and derivatives of this compound has been a key strategy to explore and modulate its biological activity. The goal is often to create compounds with more selective and potent effects on specific receptors, potentially leading to new therapeutic agents. nih.govresearchgate.net
Efficient total syntheses of clavine alkaloids, including this compound, have enabled systematic investigations of its stereoisomers and structurally modified analogues. nih.govresearchgate.net For example, an elegant asymmetric synthesis of (+)-lysergol, (+)-isolysergol, (−)-isolysergol, and (+)-13-fluorolysergol was developed to evaluate their activity at serotonin receptors. researchgate.net These synthetic efforts provide a platform to create derivatives with deep-seated structural changes, which can lead to more selective ligands. researchgate.net
Studies on such analogues have revealed that (+)-isolysergol, along with (+)-lysergol and (+)-cycloclavine, are considered promising candidates for non-hallucinogenic "psychedelic" agents. nih.govresearchgate.net This is based on their favorable 5-HT receptor profiles, where they strongly activate the mood-regulating 5-HT₁A and 5-HT₂C receptors but poorly activate receptors linked to undesirable effects like the 5-HT₂A (hallucinations) and 5-HT₂B (cardiotoxicity) receptors. nih.govresearchgate.net
The development of new synthetic routes, such as those involving ring-closing metathesis, has further expanded the ability to create novel this compound derivatives. acs.org These advancements allow for the preparation of compounds that can be pharmacologically evaluated to build a more comprehensive structure-activity relationship and potentially identify new receptor-selective lead compounds. st-andrews.ac.uk
In Vitro Mechanistic Studies of Biological Effects (e.g., In Vitro Models for Neuroprotection)
While direct in vitro mechanistic studies specifically focusing on the neuroprotective effects of this compound are not extensively detailed in the provided search results, the compound's activity at certain serotonin receptors suggests potential neuroprotective pathways. The human neuroblastoma SH-SY5Y cell line is a commonly used in vitro model for assessing neuroprotection against various neurotoxic insults, including those induced by hydrogen peroxide and amyloid-β peptide. mdpi.comnih.gov
Agonism at 5-HT₁A receptors is often associated with neuroprotective effects. acs.org Given that (+)-isolysergol is a potent agonist at 5-HT₁A receptors, it is plausible that it could exhibit neuroprotective properties through this mechanism. acs.org For instance, in a light-induced retinal degeneration (LIRD) model, which serves as an in vitro model for ocular neuroprotection, the clavine alkaloids (+)-lysergol and (+)-isolysergol demonstrated a high level of protection. acs.org This protective effect is suggested to be driven by their activity at 5-HT₂C receptors. acs.org
Furthermore, some seed extracts have demonstrated neuroprotective effects in in vitro models through their antioxidant, anti-inflammatory, and anti-apoptotic properties. nih.gov Although not directly about this compound, these studies highlight the types of in vitro assays used to determine neuroprotection. nih.gov Future research on this compound could employ similar models, such as primary cultured cortical neurons or human neuroblastoma cells subjected to oxidative stress, to elucidate its potential neuroprotective mechanisms. nih.gov
Comparative Pharmacological Profiles with Other Clavine Alkaloids (e.g., Lysergol, Cycloclavine, Agroclavine)
The pharmacological profile of this compound is best understood when compared to other clavine alkaloids, which reveals important structure-activity relationships within this class of compounds.
This compound vs. Lysergol: this compound and lysergol are stereoisomers, differing in the configuration at the C8 position. arkat-usa.org This stereochemical difference leads to distinct pharmacological profiles. Both (+)-lysergol and (+)-isolysergol exhibit strong agonistic activity at 5-HT₁A and 5-HT₂C receptors. acs.org However, their activity at other receptors diverges. (+)-Lysergol is very potent at the 5-HT₂A receptor, while (+)-isolysergol has low potency at this receptor, which is associated with hallucinogenic effects. nih.govacs.org Both (+)-lysergol and (+)-isolysergol show high affinity for the 5-HT₂B receptor but produce no agonism, suggesting they may act as antagonists. nih.gov In contrast, (−)-lysergol and (−)-isolysergol are inactive at the 5-HT₂C receptor. acs.org Interestingly, (−)-isolysergol is a potent agonist at the 5-HT₁A receptor. acs.org
This compound vs. Cycloclavine: (+)-Cycloclavine, like (+)-isolysergol, is considered a potential non-hallucinogenic agent. nih.gov Both compounds show poor activation of the 5-HT₂A receptor. nih.govarkat-usa.org (+)-Cycloclavine is a potent activator of the 5-HT₂C receptor, a property it shares with (+)-isolysergol. arkat-usa.org However, (+)-cycloclavine is considerably more potent at the 5-HT₁A receptor than its enantiomer, (−)-cycloclavine. arkat-usa.org
The following table provides a comparative overview of the receptor activity of this compound and other clavine alkaloids.
| Compound | 5-HT₁A Activity | 5-HT₂A Activity | 5-HT₂B Activity | 5-HT₂C Activity | Potential as Non-hallucinogen |
| (+)-Isolysergol | Strong Agonist acs.org | Low Potency/No Agonism nih.govacs.org | High Affinity, No Agonism nih.gov | Strong Agonist acs.org | Promising nih.govresearchgate.net |
| (-)-Isolysergol | Potent Agonist acs.org | - | - | Inactive acs.org | - |
| (+)-Lysergol | Strong Agonist acs.org | Potent Agonist acs.org | High Affinity, No Agonism nih.gov | Strong Agonist acs.org | Less likely due to 5-HT₂A agonism |
| (-)-Lysergol | - | - | - | Inactive acs.org | - |
| (+)-Cycloclavine | Potent Agonist arkat-usa.org | Poor Activator nih.govarkat-usa.org | Low Potency acs.org | Potent Activator arkat-usa.org | Promising nih.govresearchgate.net |
| Agroclavine | - | Moderate Affinity, Partial Agonist nih.gov | - | - | - |
Future Directions in Isolysergol Research
Advancements in Asymmetric Synthetic Methodologies
The synthesis of complex natural products like isolysergol often requires sophisticated stereoselective approaches to ensure the correct spatial arrangement of atoms, which is critical for biological activity. Recent synthetic efforts have demonstrated the feasibility of enantioselective total synthesis of this compound, employing strategies such as palladium-catalyzed domino cyclization of allenes bearing amino and bromoindolyl groups acs.orgresearchgate.net. Another notable approach involved a Ciamician-Dennstedt-type rearrangement and a Rh-carbenoid formal [3+2] cycloaddition to construct the ergoline (B1233604) scaffold nih.gov. Future research will likely focus on refining these methodologies and developing new ones to improve efficiency, yield, and stereocontrol. This could involve exploring novel catalytic systems, such as organocatalysis or advanced transition-metal catalysis, to achieve higher enantiomeric excesses and diastereoselectivities. Furthermore, the development of more atom-economical and environmentally friendly synthetic routes remains a significant goal.
Further Elucidation of Biosynthetic Pathways and Metabolic Engineering
While the precise biosynthetic pathway of this compound in nature is not as extensively detailed as some other natural products, understanding the enzymatic steps involved in ergoline alkaloid production is crucial. Ergot alkaloids, including this compound, are typically produced by fungi, such as species of Claviceps researchgate.net. Future research could focus on identifying and characterizing the specific enzymes responsible for this compound biosynthesis, potentially through comparative genomics and transcriptomics of producing organisms. Metabolic engineering offers a powerful tool to enhance the production of this compound or its precursors in microbial hosts or even in heterologous plant systems mdpi.comnih.gov. This would involve elucidating the key regulatory genes and enzymes within the pathway and employing techniques like gene overexpression, knockout, or pathway reconstruction to optimize yields. Such efforts could provide sustainable and scalable methods for producing this compound for research and potential therapeutic applications.
Refinement of Computational Models for Activity Prediction
Computational chemistry plays an increasingly vital role in drug discovery and natural product research by predicting molecular properties and biological activities. For this compound and its analogues, the refinement of computational models can accelerate the identification of compounds with desired pharmacological profiles. Current approaches involve using quantitative structure-activity relationship (QSAR) models and machine learning algorithms to predict receptor binding affinities and other biological effects researchgate.netacs.org. Future directions include developing more sophisticated models that can accurately predict the activity of this compound analogues by incorporating detailed structural features, electronic properties, and potential interactions with biological targets. Machine learning techniques, such as deep learning, could be further employed to improve the accuracy and interpretability of these predictive models, thereby guiding the design of novel compounds with enhanced efficacy and specificity.
Exploration of Novel Analogues through Targeted SAR Campaigns
Structure-activity relationship (SAR) studies are fundamental to understanding how chemical modifications to a lead compound affect its biological activity. For this compound, SAR campaigns aim to identify key structural determinants responsible for its interactions with biological targets and to design novel analogues with improved properties, such as potency, selectivity, or pharmacokinetic profiles nih.govresearchgate.netnih.gov. Future research will involve systematically synthesizing and evaluating a diverse range of this compound analogues, exploring modifications to different parts of the ergoline scaffold, including substitutions on the indole (B1671886) ring, the piperidine (B6355638) ring, and the C8 position. Advanced computational tools can aid in prioritizing which analogues to synthesize by predicting their likely activity and properties. This iterative process of design, synthesis, and testing is essential for discovering new compounds with potentially valuable therapeutic applications.
Q & A
Q. What are the established synthetic routes for isolysergol, and how do they differ in methodology and yield?
this compound synthesis typically involves palladium- or nickel-catalyzed cyclization strategies. For example, palladium-catalyzed cascade cyclization (e.g., substrate modification in ) achieves a 77% yield under optimized conditions (DMSO, 90°C, K₂CO₃). Alternative enantioselective routes, such as ring-closing metathesis (Deck & Martin, 2010), utilize chiral catalysts to control stereochemistry . Key methodological differences include catalyst selection, solvent systems, and reaction timeframes, which influence yield and enantiopurity.
Q. How should researchers characterize this compound and validate its structural identity in novel synthesis protocols?
For novel compounds, rigorous characterization is required:
- Nuclear Magnetic Resonance (NMR) : Assign proton/carbon signals to confirm regiochemistry and stereochemistry.
- High-Resolution Mass Spectrometry (HRMS) : Verify molecular formula.
- X-ray Crystallography : Resolve absolute configuration (if applicable).
- Purity Analysis : Use HPLC or GC-MS to ensure ≥95% purity. Existing literature (e.g., total synthesis in ) provides comparative benchmarks for spectral data .
Q. What frameworks guide hypothesis formulation for this compound’s bioactivity compared to lysergol?
Apply the PICOT framework (Population, Intervention, Comparison, Outcome, Time) from :
- Population : In vitro/in vivo models (e.g., serotonin receptor assays).
- Intervention : this compound administration at varying concentrations.
- Comparison : Lysergol or other ergoline analogs.
- Outcome : Binding affinity (e.g., IC₅₀ values) or functional activity.
- Time : Acute vs. chronic exposure. This structure ensures specificity and alignment with pharmacological research goals .
Advanced Research Questions
Q. How can researchers resolve contradictions in this compound’s reported pharmacological effects across studies?
Contradictions may arise from:
- Purity Variability : Impurities in synthesized batches (e.g., residual palladium).
- Assay Conditions : Differences in cell lines, buffer pH, or incubation times. Methodological Solutions :
- Reproducibility Studies : Replicate assays using standardized protocols ().
- Meta-Analysis : Aggregate data from multiple studies to identify trends ( ).
- Dose-Response Curves : Quantify potency thresholds and Hill slopes to compare datasets .
Q. What strategies optimize enantioselective synthesis of this compound to achieve >90% enantiomeric excess (ee)?
Advanced approaches include:
- Chiral Catalysts : Use palladium complexes with chiral ligands (e.g., Josiphos) to induce asymmetry during cyclization.
- Dynamic Kinetic Resolution : Combine racemization and selective crystallization.
- Enzymatic Methods : Lipases or oxidoreductases for stereospecific transformations. Challenges include catalyst deactivation and solvent compatibility, requiring iterative optimization () .
Q. How can mechanistic studies elucidate this compound’s reaction pathways in palladium-catalyzed cyclizations?
Techniques for mechanistic analysis:
- Kinetic Isotope Effects (KIE) : Probe rate-determining steps (e.g., C-H activation vs. oxidative addition).
- Computational Modeling : DFT calculations to map transition states (e.g., NCI analysis).
- Intermediate Trapping : Use low-temperature NMR or quenching agents to isolate reactive intermediates. Substrate modifications (e.g., tert-butyldimethylsilyl protection in ) reveal steric/electronic influences on cascade reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
